N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
Description
N-(2-(6-(Methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methylthio group at position 6, a morpholino substituent at position 4, and a phenylacetamide side chain at position 1. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase inhibitory activity, with substituents like morpholino enhancing solubility and methylthio contributing to hydrophobic interactions in binding pockets . This compound’s synthesis likely involves nucleophilic substitution and coupling reactions, as seen in analogous pyrazolo[3,4-d]pyrimidine derivatives .
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-29-20-23-18(25-9-11-28-12-10-25)16-14-22-26(19(16)24-20)8-7-21-17(27)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUGKZKJVXGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CC=C3)C(=N1)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
In a typical procedure, 5-amino-1H-pyrazole-4-carboxamide (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in acetic acid for 12–18 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield 4-hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. Yield improvements up to 85% are achieved using microwave-assisted synthesis at 150°C for 30 minutes.
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carboxamide | 10 mmol | Acetic acid, reflux | 78% |
| Ethyl acetoacetate | 12 mmol | Microwave, 150°C | 85% |
Incorporation of the Methylthio Group
The methylthio group at position 6 is introduced via thiolation followed by methylation. Thiolation is achieved using hydrogen sulfide (H₂S) gas in the presence of a base, while methylation employs methyl iodide.
Thiolation of the 6-Methyl Group
4-Morpholino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) is treated with H₂S in dimethylformamide (DMF) containing potassium tert-butoxide (2.0 equiv) at 0°C for 2 hours. The resulting thiol intermediate is oxidized in situ to the disulfide using iodine.
Methylation Reaction
The disulfide (1.0 equiv) is reduced with sodium borohydride (NaBH₄) and subsequently methylated with methyl iodide (2.0 equiv) in tetrahydrofuran (THF). This step affords 4-morpholino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in 82% yield.
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiolation | H₂S, KOtBu, DMF | 0°C, 2 h | 75% |
| Methylation | CH₃I, NaBH₄, THF | RT, 4 h | 82% |
Functionalization of the Ethyl-Phenylacetamide Side Chain
The N-(2-aminoethyl) side chain is introduced via alkylation, followed by acylation with phenylacetyl chloride.
Alkylation with 2-Chloroethylamine
4-Morpholino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) is alkylated with 2-chloroethylamine hydrochloride (1.5 equiv) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 8 hours. This yields 1-(2-aminoethyl)-4-morpholino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Acylation with Phenylacetyl Chloride
The amine intermediate (1.0 equiv) is acylated with phenylacetyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 4 hours, yielding the final product in 89% purity after recrystallization.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | 2-Chloroethylamine, K₂CO₃ | 80°C, 8 h | 76% |
| Acylation | Phenylacetyl chloride, Et₃N | RT, 4 h | 89% |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance efficiency in the chlorination and displacement steps. A mixed solvent system (toluene:POCl₃ = 3:1) reduces reaction time from 6 hours to 1.5 hours while maintaining a 92% yield. Additionally, enzymatic resolution techniques improve the enantiomeric purity of intermediates during side-chain functionalization.
Analytical Characterization
Critical spectral data for the final compound include:
- ¹H-NMR (DMSO-d₆) : δ 2.30 (s, 3H, SCH₃), 3.45–3.70 (m, 8H, morpholine), 4.20 (t, 2H, CH₂N), 7.25–7.40 (m, 5H, phenyl).
- MS (ESI+) : m/z 413.2 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, such as:
Oxidation: : Particularly at the methylthio group, leading to sulfoxides and sulfones.
Reduction: : Targeting nitro groups if present.
Substitution: : Halogen substitution on the phenyl ring or nucleophilic substitution at the ethyl linker.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Nucleophiles like amines or thiols.
Major Products Formed
Oxidation leads to sulfoxides and sulfones. Reduction typically removes oxygen functionalities, while substitution introduces various functional groups, altering the compound's reactivity and biological activity.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Utilized in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand or catalyst in certain reactions.
Biology
Inhibitor: : Potential use as an enzyme or receptor inhibitor.
Cell Signaling: : Modulates signaling pathways.
Medicine
Drug Development: : Investigated as a lead compound for therapeutic agents.
Disease Research: : Studied for its effects on cellular processes related to diseases.
Industry
Material Science:
Agrochemicals: : Explored for its pesticidal properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, altering signaling pathways and cellular functions. These interactions often involve the pyrazolo[3,4-d]pyrimidine core and phenylacetamide moiety, which fit into the active sites of biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs. Below is a detailed analysis:
Pyrazolo[3,4-d]pyrimidine Core Derivatives
Compounds sharing the pyrazolo[3,4-d]pyrimidine core but differing in substituents provide insights into structure-activity relationships (SAR):
Key Findings :
- Morpholino vs. Amino Groups: Morpholino at position 4 (target compound) likely improves solubility and metabolic stability over amino-substituted analogs, which may exhibit faster clearance .
- Methylthio Group : The 6-methylthio group is conserved across analogs, suggesting its critical role in hydrophobic interactions with kinase ATP-binding pockets .
Morpholino-Containing Heterocycles in Patented Compounds
Morpholino groups are prevalent in kinase inhibitors due to their solubility-enhancing properties. However, scaffold differences significantly alter biological activity:
Key Findings :
- Scaffold Flexibility: Thieno[3,2-d]pyrimidine derivatives () exhibit distinct selectivity profiles compared to pyrazolo[3,4-d]pyrimidines, highlighting the impact of core structure on target engagement .
- Morpholino Universality: Despite scaffold differences, morpholino groups are retained for solubility, suggesting its utility across diverse chemotypes .
Biological Activity
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and oncology.
Structural Characteristics
The compound features a complex structure that includes:
- Pyrazolo[3,4-d]pyrimidine core : This moiety is known for its role in various biological activities.
- Morpholine ring : Contributes to the compound's pharmacokinetics and binding properties.
- Methylthio group : This substituent may enhance the compound's biological activity and pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a kinase inhibitor . Its mechanism involves interference with critical cellular signaling pathways associated with tumor growth and proliferation. The unique structural features of this compound may enhance its binding affinity to specific targets within these pathways, suggesting its potential as an anti-cancer agent .
Key Findings from Research Studies
- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression. Its ability to disrupt signaling pathways makes it a candidate for further pharmacological evaluation .
- Anti-Cancer Potential : In vitro studies have demonstrated that the compound can significantly reduce cell viability in cancer cell lines, indicating its potential as an anti-cancer therapeutic .
- Pharmacokinetics : The presence of the methylthio group is believed to influence the compound's pharmacokinetic properties, potentially enhancing its bioavailability and efficacy .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations as low as 1 µM .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, which are crucial for programmed cell death .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Pyrazolo[3,4-d]pyrimidine, Morpholine | Kinase inhibition, Anti-cancer | Significant potential as an anti-cancer agent |
| 2,4-Difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | Difluorobenzamide moiety | Kinase inhibition | Enhanced binding affinity due to structural modifications |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for synthesizing this pyrazolo[3,4-d]pyrimidine derivative?
- Methodology : Synthesis typically involves multi-step reactions:
Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 4-chlorophenyl derivatives and thioacetamides .
Introduction of morpholine and methylthio groups through nucleophilic substitution or coupling reactions .
Final acylation to attach the phenylacetamide moiety .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd or Cu for coupling) must be systematically varied to maximize yield. For example, using DMF as a solvent enhances solubility of intermediates .
Q. Which characterization techniques are critical for confirming structural integrity and purity?
- Techniques :
- NMR spectroscopy (1H/13C) to verify substituent positions and stereochemistry .
- Mass spectrometry (LC-MS or HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC (>95% purity threshold) with UV detection to assess impurities .
- Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., PubChem-derived InChI keys) ensures accuracy .
Q. What preliminary assays are used to evaluate the compound's biological activity?
- In vitro assays :
- Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of kinases like PI3K or mTOR, common targets for pyrazolo[3,4-d]pyrimidines .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, HL-60) to determine IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) arising from substituent variations?
- Approach :
Comparative SAR studies : Synthesize analogs with systematic substituent changes (e.g., replacing morpholine with piperazine) and test biological activity .
Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases) and identify critical binding residues .
- Example : notes that 2-methoxyphenyl substituents enhance anticancer activity by improving hydrophobic interactions in kinase pockets .
Q. What experimental design considerations are critical for in vivo efficacy studies?
- Key factors :
- Pharmacokinetics : Assess bioavailability via oral gavage or IV administration, measuring plasma half-life and tissue distribution .
- Dosing regimen : Optimize based on in vitro IC50 values (e.g., 10–50 mg/kg daily for tumor xenograft models) .
- Toxicity screening : Monitor liver/kidney function markers (ALT, creatinine) to identify off-target effects .
Q. How should researchers address conflicting data in kinase inhibition assays?
- Troubleshooting steps :
Assay validation : Confirm enzyme activity with known inhibitors and ensure ATP concentration is within linear range .
Orthogonal assays : Validate findings using thermal shift assays (TSA) or surface plasmon resonance (SPR) to measure direct binding .
Batch variability : Re-synthesize the compound and retest to rule out synthetic impurities .
- Case study : highlights discrepancies in IC50 values due to varying ATP concentrations across labs, resolved by standardizing assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
